(Z)-3-(2,2-Diphenylhydrazono)indolin-2-one
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Overview
Description
3-(2,2-Diphenylhydrazono)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 3-(2,2-Diphenylhydrazono)indolin-2-one consists of an indolin-2-one core with a diphenylhydrazono group attached at the 3-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylhydrazono)indolin-2-one typically involves the reaction of indolin-2-one with diphenylhydrazine under specific conditions. One common method includes the use of a Fischer indolization reaction, where aryl hydrazines react with allyloxyketones to form the desired indolin-2-one derivatives . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(2,2-Diphenylhydrazono)indolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diphenylhydrazono)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication . This inhibition leads to the disruption of DNA processes, resulting in the compound’s biological effects. Additionally, the compound’s structure allows it to generate reactive species that can cause cellular damage through oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: A core structure similar to 3-(2,2-Diphenylhydrazono)indolin-2-one but without the diphenylhydrazono group.
Isatin: Another indole derivative with a similar core structure but different functional groups.
3-Hydroxyindolin-2-one: A derivative with a hydroxyl group at the 3-position, exhibiting different biological properties.
Uniqueness
3-(2,2-Diphenylhydrazono)indolin-2-one is unique due to the presence of the diphenylhydrazono group, which imparts specific chemical and biological properties not found in other similar compounds. This unique structure allows for distinct interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H15N3O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3Z)-3-(diphenylhydrazinylidene)-1H-indol-2-one |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-13-7-8-14-18(17)21-20)22-23(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22,24) |
InChI Key |
YTIARQDLTLPRGG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C\3/C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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